molecular formula C20H22N4O2S B2743036 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034609-93-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2743036
CAS No.: 2034609-93-1
M. Wt: 382.48
InChI Key: QYCJWMLHGASVDZ-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Sulfonamide Hybrids

Sulfonamides are a versatile class of compounds with a wide range of pharmacological activities. They have been incorporated into hybrids with other organic compounds to enhance or diversify their biological activity. Such hybrids have been reported to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The nature of the substituents attached to the sulfonamide group significantly influences the compound's activity, with recent advances focusing on coupling sulfonamides with various biologically active scaffolds like pyrazole, pyridine, and tetrahydronaphthalene to develop novel therapeutic agents (Ghomashi et al., 2022).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety has highlighted their potential as antibacterial agents. The synthesis of these compounds involves the reaction of various precursors with active methylene compounds to produce derivatives with significant antibacterial activity. This suggests that incorporating the sulfonamido group into heterocyclic structures can lead to effective antibacterial compounds, opening up new avenues for combating bacterial infections (Azab et al., 2013).

Antimicrobial Activity

The design and synthesis of sulfonamide derivatives with antimicrobial properties have been explored, demonstrating the sulfonamide group's contribution to the antimicrobial efficacy of these compounds. The structural diversity of these compounds allows for targeted antimicrobial activity, offering potential solutions for addressing antibiotic resistance (El‐Emary et al., 2002).

Herbicidal Activity

The chemical modification of sulfonamides to include specific structural features has been shown to confer herbicidal activity. This includes the synthesis of derivatives with specific enantiomers demonstrating significant herbicidal effectiveness, indicating the potential of sulfonamide-based compounds in agricultural applications (Hosokawa et al., 2001).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. This dual functionality highlights the potential of sulfonamide compounds in cancer therapy, both as direct anticancer agents and as adjuvants to improve the efficacy of existing treatments (Ghorab et al., 2015).

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-24-14-18(13-22-24)20-10-15(8-9-21-20)12-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-11,13-14,23H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJWMLHGASVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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